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Introduction
Avibactam is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of

ceftazidime against a broad range of β-lactamase-producing Gram-negative bacteria.[1][2][3][4]

Unlike traditional β-lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane

(DBO) core structure.[5] Its mechanism of action involves a novel covalent but reversible

inhibition of a wide spectrum of serine β-lactamases, including Ambler Class A, Class C, and

some Class D enzymes.[1][3][6][7] This document provides detailed application notes and

protocols for conducting enzymatic inhibition kinetic studies of avibactam.

Mechanism of Action
Avibactam functions by acylating the active site serine of β-lactamase enzymes, forming a

stable carbamoyl-enzyme intermediate.[2][5] This acylation reaction is significantly faster than

the subsequent deacylation, leading to the effective inhibition of the enzyme. A key feature of

avibactam's mechanism is the reversibility of this covalent bond, where the inhibitor can be

slowly released, regenerating the active enzyme and intact avibactam.[3][6][8] This contrasts

with the mechanism of many β-lactam-based inhibitors, which often lead to irreversible

inactivation of the enzyme.[2]
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The inhibition process can be represented by a two-step model:

Initial non-covalent binding: Avibactam (I) first binds non-covalently to the β-lactamase

enzyme (E) to form an enzyme-inhibitor complex (E·I).

Covalent acylation: The active site serine of the enzyme attacks the carbonyl group of

avibactam's urea moiety, leading to the opening of the DBO ring and the formation of a

covalent acyl-enzyme complex (E-I*).

Slow, reversible deacylation: The acyl-enzyme complex can slowly undergo deacylation,

which results in the regeneration of the active enzyme and the intact avibactam molecule.[6]

[8]

Quantitative Data: Inhibition Kinetics of Avibactam
The inhibitory potency of avibactam has been characterized against a variety of clinically

relevant β-lactamases. The following table summarizes key kinetic parameters from published

studies.
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β-
Lactamas
e

Ambler
Class

Organism
k₂/Kᵢ
(M⁻¹s⁻¹)

k_off (s⁻¹) IC₅₀ (nM)
Referenc
e

CTX-M-15 A
Escherichi

a coli
1.0 x 10⁵ 2.9 x 10⁻⁴ - [9]

KPC-2 A

Klebsiella

pneumonia

e

4.0 x 10⁴ 1.4 x 10⁻⁴ - [9]

TEM-1 A
Escherichi

a coli
- 7.5 x 10⁻⁴ 8 [8]

AmpC C

Enterobact

er cloacae

P99

1.7 x 10⁴ 3.8 x 10⁻⁵ - [9]

AmpC C

Pseudomo

nas

aeruginosa

PAO1

3.2 x 10³ 1.9 x 10⁻³ - [9]

OXA-10 D

Pseudomo

nas

aeruginosa

1.1 x 10¹
< 1.6 x

10⁻⁶
- [9]

OXA-48 D

Klebsiella

pneumonia

e

1.9 x 10³ 1.1 x 10⁻⁵ - [9]

FAR-1 A
Nocardia

farcinica
- - 60 ± 7 [10]

Note: IC₅₀ values are dependent on substrate concentration and pre-incubation time and may

vary between studies.

Experimental Protocols
Protocol 1: Determination of IC₅₀ Values
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This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of

avibactam against a target β-lactamase using the chromogenic β-lactam substrate, nitrocefin.

Materials:

Purified β-lactamase enzyme

Avibactam sodium hydrate

Nitrocefin

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

96-well microtiter plates

Spectrophotometer capable of reading absorbance at 486 nm

Procedure:

Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that

yields a linear rate of nitrocefin hydrolysis for at least 10 minutes.

Inhibitor Preparation: Prepare a stock solution of avibactam in assay buffer. Perform serial

dilutions to create a range of inhibitor concentrations.

Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to varying

concentrations of avibactam. Incubate the enzyme-inhibitor mixture for a defined period

(e.g., 10 minutes) at a constant temperature (e.g., 25°C).

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each

well. The final concentration of nitrocefin should be at or near its Kₘ value for the specific

enzyme.

Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over

time using a microplate reader.

Data Analysis:
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Calculate the initial reaction velocity (rate of hydrolysis) for each avibactam concentration.

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of

the avibactam concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Determination of Acylation (k₂/Kᵢ) and
Deacylation (k_off) Rates
This protocol describes a method to determine the second-order acylation rate constant (k₂/Kᵢ)

and the first-order deacylation rate constant (k_off) for a slow, tight-binding inhibitor like

avibactam.

Materials:

Same as Protocol 1

Procedure for k₂/Kᵢ (Acylation Rate):

Reaction Setup: In a cuvette, mix the β-lactamase enzyme and nitrocefin in assay buffer.

Reaction Initiation: Initiate the reaction by adding a specific concentration of avibactam.

Data Acquisition: Continuously monitor the hydrolysis of nitrocefin by measuring the

absorbance at 486 nm over time. The progress curve will show an initial burst of activity

followed by a slower, steady-state rate as the enzyme is inactivated.

Data Analysis:

Fit the progress curve data to the appropriate equation for slow-binding inhibition to

determine the observed rate of inactivation (k_obs) for each avibactam concentration.

Plot k_obs versus the avibactam concentration. For a simple two-step mechanism where

the initial binding is much faster than acylation, this plot should be linear. The slope of this

line represents the apparent second-order rate constant, k₂/Kᵢ.[9]

Procedure for k_off (Deacylation Rate):
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Enzyme Inactivation: Incubate a concentrated solution of the β-lactamase with a saturating

concentration of avibactam to ensure complete formation of the acyl-enzyme complex.

Dilution: Rapidly dilute the enzyme-inhibitor mixture by a large factor (e.g., >100-fold) into a

solution containing the reporter substrate, nitrocefin. This dilution prevents the rebinding of

any dissociated avibactam.

Data Acquisition: Monitor the return of enzymatic activity over time by measuring the

hydrolysis of nitrocefin at 486 nm.

Data Analysis:

Plot the product concentration (from nitrocefin hydrolysis) versus time.

The rate of return of activity will follow first-order kinetics. Fit the data to an appropriate

equation to determine the first-order deacylation rate constant, k_off.[9]
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Caption: Avibactam's reversible covalent inhibition pathway.
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Caption: Experimental workflow for IC₅₀ determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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